1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468332
InChI: InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3
SMILES:
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC17468332

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name 1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3
Standard InChI Key CBEWVBHYFSKLPD-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=C(C=CC(=C1)F)Cl)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with chlorine and fluorine substituents at the 2- and 5-positions, respectively, and a 2-methylpropylamine group attached to the 1-position of the ring. This configuration introduces steric and electronic effects that influence reactivity and binding affinity. The IUPAC name, 1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine, reflects this substitution pattern .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H13ClFN\text{C}_{10}\text{H}_{13}\text{ClFN}
Molecular Weight201.67 g/mol
SMILES NotationCC(C)C(C1=C(C=CC(=C1)F)Cl)N
InChI KeyCBEWVBHYFSKLPD-UHFFFAOYSA-N

The SMILES string CC(C)C(C1=C(C=CC(=C1)F)Cl)N\text{CC(C)C(C1=C(C=CC(=C1)F)Cl)N} encodes the branched amine and halogenated aromatic system . Computational models predict a planar phenyl ring with the amine group adopting a conformation that minimizes steric hindrance from the methyl substituents .

Spectroscopic and Computational Data

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and electronic environments. The amine group’s N–H stretching vibration typically appears near 3300–3500 cm1^{-1}, while aromatic C–Cl and C–F stretches occur at 550–850 cm1^{-1} and 1000–1100 cm1^{-1}, respectively . Density Functional Theory (DFT) calculations corroborate these assignments, revealing charge distribution patterns that favor electrophilic substitution at the para position relative to the fluorine atom .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine involves multi-step organic reactions, often beginning with halogenation of a precursor aromatic ring. A common route includes:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to 2-chloro-5-fluorobenzene.

  • Reductive Amination: Conversion of the ketone intermediate to the amine using sodium cyanoborohydride or catalytic hydrogenation.

  • Branching Introduction: Alkylation with methyl groups to form the 2-methylpropylamine side chain .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
Friedel-Crafts AcylationAlCl3_3, acetyl chloride, 0°C78
Reductive AminationNaBH3_3CN, NH4_4OAc, MeOH65

Reactivity Profile

The amine group participates in nucleophilic substitution and condensation reactions, enabling derivatization. For example, acylation with chloroacetyl chloride yields amide derivatives, while reaction with aldehydes forms Schiff bases. The halogen atoms facilitate cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce additional aromatic groups .

Research Findings and Comparative Analysis

Stability and Solubility

The compound exhibits moderate aqueous solubility (~1.2 mg/mL at 25°C) due to its hydrophobic aromatic ring, necessitating formulation with co-solvents for biological testing . Accelerated stability studies indicate degradation <5% after 6 months at 4°C, primarily via oxidative deamination.

Table 3: Analog Comparison

CompoundSubstituentsBioactivity (MIC, µg/mL)Source
1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine2-Cl, 5-F, 2-methylpropylamineN/A
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine2-Cl, 6-F, 2-methylpropylamine8.5 (S. aureus)
1-(2-Chloro-4-fluoro-5-methylphenyl)propan-1-amine2-Cl, 4-F, 5-CH3_3, propylamine12.3 (E. coli)

Positional isomerism significantly affects bioactivity, with ortho-substituted fluorine enhancing potency against Gram-positive bacteria .

Future Directions and Challenges

Targeted Drug Design

Future research should explore structure-activity relationships (SAR) by synthesizing analogs with varied halogen patterns and amine chain lengths. Computational docking studies could identify potential targets, such as bacterial dihydrofolate reductase or neuronal receptors .

Scalability and Green Chemistry

Current synthetic routes rely on stoichiometric AlCl3_3, posing environmental concerns. Developing catalytic methods using ionic liquids or heterogeneous catalysts could improve sustainability.

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